molecular formula C12H10F6IP B1225549 Diphenyliodonium hexafluorophosphate CAS No. 58109-40-3

Diphenyliodonium hexafluorophosphate

Cat. No.: B1225549
CAS No.: 58109-40-3
M. Wt: 426.08 g/mol
InChI Key: DSSRLRJACJENEU-UHFFFAOYSA-N
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Description

Diphenyliodonium hexafluorophosphate is an organoiodine compound with the chemical formula (C6H5)2I(PF6). It is widely recognized for its role as a cationic photoinitiator and photoacid generator. This compound is particularly valued in the field of photopolymerization, where it acts as a catalyst for the polymerization of various monomers under light exposure .

Biochemical Analysis

Biochemical Properties

Diphenyliodonium hexafluorophosphate plays a significant role in biochemical reactions, primarily as a photoinitiator and photoacid generator. It interacts with various enzymes, proteins, and biomolecules. For instance, it acts as a catalyst in the photochemical polymerization of monomers, interacting with sensitizers like camphorquinone and 1-phenyl-1,2-propanedione . These interactions enhance the degree of conversion and improve the physical properties of the resulting polymers .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect the physical and chemical properties of dental adhesive resins, enhancing their degree of conversion and mechanical properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through photoinitiation. Upon exposure to light, it generates reactive species that initiate polymerization reactions . This involves binding interactions with sensitizers and other biomolecules, leading to enzyme activation and changes in gene expression . The compound’s ability to generate photoacids also contributes to its role in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under dark conditions but degrades upon prolonged exposure to light . This degradation can influence its long-term effects on cellular function, with potential implications for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance the properties of dental resins without significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . Understanding the dosage thresholds is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways related to photoinitiation and polymerization. It interacts with enzymes and cofactors that facilitate the generation of reactive species necessary for these processes . These interactions can affect metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding its localization is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyliodonium hexafluorophosphate can be synthesized through the reaction of diphenyliodonium chloride with potassium hexafluorophosphate. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and recrystallization. The general reaction is as follows:

(C6H5)2ICl+KPF6(C6H5)2I(PF6)+KCl(C_6H_5)_2ICl + KPF_6 \rightarrow (C_6H_5)_2I(PF_6) + KCl (C6​H5​)2​ICl+KPF6​→(C6​H5​)2​I(PF6​)+KCl

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Diphenyliodonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphenyliodonium hexafluorophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a photoinitiator in the polymerization of epoxy resins and other monomers.

    Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of dental materials and adhesives due to its ability to initiate polymerization under light exposure.

    Industry: It is utilized in the production of coatings, adhesives, and 3D printing materials

Mechanism of Action

The mechanism by which diphenyliodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon light exposure. When exposed to light, the compound undergoes homolytic cleavage to produce phenyl radicals and a reactive iodonium ion. These intermediates can initiate polymerization reactions by generating protonic acids, which catalyze the polymerization of monomers .

Comparison with Similar Compounds

  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Triarylsulfonium hexafluoroantimonate salts

Comparison: Diphenyliodonium hexafluorophosphate is unique due to its high reactivity and efficiency as a photoinitiator. Compared to similar compounds, it offers better solubility in organic solvents and higher thermal stability. Additionally, its ability to initiate polymerization under visible light makes it more versatile for various applications .

Properties

IUPAC Name

diphenyliodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSRLRJACJENEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886252
Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
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Molecular Weight

426.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58109-40-3
Record name Diphenyliodonium hexafluorophosphate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1)
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Record name Diphenyliodonium hexafluorophosphate
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Synthesis routes and methods I

Procedure details

A mixture of 4 parts of diphenyliodonium perchlorate, 1.95 parts of potassium hexafluorophosphate and about 90 parts of methylethyl ketone was stirred for 1 hour at room temperature and then filtered to remove precipitated potassium perchlorate. The remaining solution was then evaporated to dryness resulting in 4 parts of a solid having a melting point of 127°-131° C. Based on method of preparation, there was obtained a 94% yield of diphenyliodonium hexafluorophosphate.
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated for preparing an aromatic halonium salt using diphenyliodonium chloride. In this preparation, fluoroboric acid was replaced by 25 ml (60%) hexafluorophosphoric acid. There was obtained a 74% yield of diphenyliodonium hexafluorophosphate having a m.p. of 139°-141° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of diphenyliodonium hexafluorophosphate in photopolymerization?

A1: this compound acts as a photoinitiator in cationic polymerization. Upon light irradiation, it undergoes photolysis, generating a phenyl radical and a diphenyliodine radical cation [, ]. This radical cation can further react with electron-rich species like amines or vinyl ethers, forming initiating radicals and cations that trigger polymerization [, , , ].

Q2: How does the presence of this compound affect the degree of conversion in light-curing composite resins?

A2: Studies demonstrate that incorporating this compound enhances the degree of conversion (DC) in light-curing composite resins []. This improvement stems from its ability to generate a higher concentration of initiating species upon light activation, leading to a more thorough polymerization of the resin components.

Q3: How does the structure of the diaryliodonium salt influence its effectiveness as a photoinitiator?

A3: Research suggests that modifying the aryl groups in diaryliodonium salts can impact their photoinitiating capabilities []. For instance, bis(p-tolyl) iodonium hexafluorophosphate exhibits better performance than this compound in improving photosensitivity and solubility within the photoinitiator system [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is (C6H5)2IPF6. Its molecular weight is 442.09 g/mol.

Q5: Is this compound compatible with different monomer systems?

A5: this compound demonstrates compatibility with a range of monomer systems, including (meth)acrylates, epoxides, and vinyl ethers [, , , ]. Its versatility stems from its ability to generate initiating species suitable for both radical and cationic polymerization mechanisms.

Q6: Can you elaborate on the stability of this compound in different formulations?

A6: The stability of this compound can be influenced by various factors, including the presence of water, amines, and exposure to light. Formulation strategies often involve minimizing contact with these factors to preserve its efficacy [, , ].

Q7: How does this compound contribute to the photopolymerization of epoxy resins?

A7: this compound acts as a photoacid generator upon light irradiation []. The generated protons (H+) catalyze the ring-opening polymerization of epoxides, resulting in the formation of cross-linked polymer networks [].

Q8: What is the role of this compound in photopolymerizable dental adhesives?

A8: this compound, in conjunction with photoinitiators like camphorquinone and amines, enhances the polymerization of acidic, aqueous dental adhesives, improving their mechanical properties and bonding strength [].

Q9: Has computational chemistry been employed to study the mechanism of this compound in photopolymerization?

A9: Yes, computational studies using Density Functional Theory (DFT) have been employed to investigate the formation and reactivity of carbene-boryl radicals, which are relevant to the initiation mechanism of this compound [].

Q10: How do structural modifications of the photoinitiator system affect the efficiency of photopolymerization?

A10: Studies on related compounds like erythrosine B derivatives show that structural modifications can influence their photoinitiating activity and the properties of the resulting cured films [].

Q11: Are there strategies to improve the stability or solubility of this compound in formulations?

A11: Research suggests that careful selection of solvents and additives, as well as controlling exposure to light and moisture, can contribute to improved stability and solubility [, , ].

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